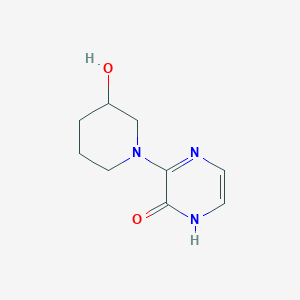

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZPPJEMWLUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have a wide range of pharmacological applications.

Mode of Action

It is known that piperidine derivatives are used as starting components for chiral optimization. The piperidine ring is essential for this process.

Biochemical Pathways

Piperidine derivatives are known to have a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with piperidine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Actividad Biológica

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring substituted with a hydroxyl group and a dihydropyrazinone moiety. Its structural characteristics contribute to its biological activity.

Antidiabetic Effects

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV can lower blood glucose levels and are being explored for their therapeutic potential in type 2 diabetes mellitus .

Anticancer Properties

Studies have shown that derivatives of pyrazinones can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specific analogs have been tested against various cancer cell lines, demonstrating promising results in inhibiting proliferation and promoting cell death .

Neuroprotective Effects

Compounds containing piperidine structures are known for their neuroprotective properties. Research suggests that this compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of DPP-IV, leading to increased levels of incretin hormones that enhance insulin secretion.

- Cell Cycle Arrest : In cancer models, it has been observed that the compound can induce cell cycle arrest at specific phases, contributing to reduced cell proliferation.

- Antioxidant Activity : The hydroxypiperidine group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

Case Studies and Research Findings

A review of recent literature highlights several key studies involving this compound:

Aplicaciones Científicas De Investigación

Basic Information

Structural Characteristics

The compound features a piperidine ring substituted with a hydroxyl group and a dihydropyrazinone moiety, contributing to its biological activity. The presence of the hydroxyl group is particularly significant for interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential in developing new therapeutic agents. Its structure suggests possible activity against various diseases due to the following properties:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuropharmacological Effects : The piperidine component may contribute to neuroactive properties, suggesting applications in treating neurological disorders such as anxiety or depression.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. Various synthetic routes have been explored:

- One-Pot Synthesis : A method involving the reaction of readily available precursors under mild conditions has been reported, yielding high purity products .

- Modification of Functional Groups : Altering the hydroxyl group or substituents on the piperidine ring can lead to compounds with improved pharmacological profiles.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial activity of various dihydropyrazinones, this compound exhibited significant inhibitory effects against specific bacterial strains. The study highlights its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Screening

Another investigation evaluated the neuropharmacological effects of this compound in animal models. Results indicated that it may possess anxiolytic properties comparable to known anxiolytics, warranting further research into its mechanism of action and therapeutic potential .

Data Tables

| Method | Description | Yield (%) |

|---|---|---|

| One-Pot Synthesis | Utilizes simple precursors under mild conditions | High |

| Functional Group Modification | Alters substituents for enhanced activity | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.